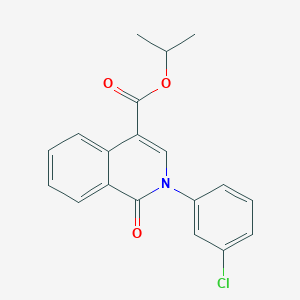![molecular formula C17H19FN4O2 B6587176 N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-97-3](/img/structure/B6587176.png)
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known as 4-fluoro-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yloxyacetamide, is a chemical compound that has been used in a variety of scientific research applications. It has been studied for its potential use in drug development, as well as its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is not fully understood. However, it is believed to act by binding to certain enzymes, such as those involved in the metabolism of carbohydrates and lipids, and inhibiting their activity. Additionally, it is thought to inhibit the growth of certain bacteria, as well as possess anti-inflammatory, anti-bacterial, and anti-cancer properties.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it has been shown to reduce the activity of certain bacteria, as well as possess anti-inflammatory, anti-bacterial, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide in laboratory experiments has both advantages and limitations. The advantages include its low cost, ease of synthesis, and high yield. Additionally, it is non-toxic and has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. The limitations include its instability in certain conditions and its potential to cause adverse side effects.
Direcciones Futuras
Future research on N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential as a drug for various diseases and conditions, as well as its potential to act as an anti-diabetic agent. Additionally, further research should be conducted to determine its potential to be used in other applications, such as in the development of new drugs or as a food additive. Finally, further research should be conducted to determine its potential to be used as a pesticide or herbicide.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be achieved through a two-step process. The first step involves the reaction of 4-fluorophenylacetic acid with 6-methyl-2-(pyrrolidin-1-yl)pyrimidine in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The second step involves the reaction of the product with acetic anhydride to form the desired compound. The reaction is carried out at room temperature and the yield is typically high.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been studied for its potential use in drug development. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its ability to inhibit the growth of certain bacteria, as well as its potential to act as an anti-diabetic agent. Additionally, it has been studied for its ability to reduce the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and lipids.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-10-16(21-17(19-12)22-8-2-3-9-22)24-11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHQJGKEJGBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-butoxyphenyl)-5-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6587099.png)
![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6587111.png)
![6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6587115.png)
![7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6587126.png)


![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B6587147.png)
![1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6587157.png)
![1-benzyl-4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6587164.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6587165.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587174.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587182.png)
![1-(3-chlorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6587195.png)
